molecular formula C15H27NO11 B12858276 Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Cat. No.: B12858276
M. Wt: 397.37 g/mol
InChI Key: JREMQDPYIFOIHA-UUNHIZRDSA-N
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Description

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative with significant biomedical applications. This compound is known for its potential in therapeutic interventions, particularly in targeting cancer, inflammation, and infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a galactopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Employed in studies of cell signaling and molecular recognition processes.

    Medicine: Investigated for its potential in drug discovery, particularly in targeting cancer, inflammation, and infectious diseases.

    Industry: Utilized in the production of biocompatible materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific enzymes and cellular pathways. The compound can inhibit enzymatic activities and disrupt cellular communication pathways, leading to therapeutic effects. The molecular targets include glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-D-glucopyranose: A carbohydrate molecule used in biomedical studies as a biomarker for colon cancer and Crohn’s disease.

    Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside:

Uniqueness

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and galactopyranosyl groups. This unique structure imparts distinct biological activities and makes it a valuable compound in various research and therapeutic applications.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)10(20)7(27-14(8)24-2)4-25-15-13(23)12(22)9(19)6(3-17)26-15/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9+,10-,11-,12+,13-,14+,15-/m1/s1

InChI Key

JREMQDPYIFOIHA-UUNHIZRDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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